Carbasulam

Overview

Description

Carbasulam is a carbamate pesticide, derived from carbamic acid, and is known for its insecticidal properties. It functions similarly to organophosphate insecticides and is widely used in homes, gardens, and agriculture. This compound is particularly effective due to its ability to form unstable complexes with cholinesterases, leading to the inhibition of these enzymes .

Preparation Methods

Carbasulam can be synthesized through a series of chemical reactions involving the esterification of phenylcarbamic acids. The synthetic route typically involves the reaction of methyl N-(4-(methoxycarbonyl)amino)benzenesulfonylcarbamate with appropriate reagents under controlled conditions . Industrial production methods often involve large-scale synthesis using similar reaction pathways, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Carbasulam undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound into its corresponding amines and alcohols.

Substitution: this compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols.

Scientific Research Applications

Carbasulam has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the behavior of carbamate pesticides and their interactions with various chemical reagents.

Biology: this compound is used to investigate the effects of cholinesterase inhibition on biological systems, providing insights into enzyme function and regulation.

Medicine: Research on this compound has contributed to the development of new therapeutic agents targeting cholinesterases, which are relevant in treating conditions like Alzheimer’s disease.

Industry: This compound is employed in the development of new pesticides and herbicides, enhancing agricultural productivity and pest control

Mechanism of Action

Carbasulam exerts its effects by inhibiting cholinesterases, specifically acetylcholinesterase. This inhibition occurs through the carbamoylation of the active sites of the enzymes, forming unstable complexes. The suppression of acetylcholine esterase leads to an accumulation of acetylcholine in synaptic clefts, resulting in prolonged nerve impulses and eventual paralysis of the target organisms .

Comparison with Similar Compounds

Carbasulam is unique among carbamate pesticides due to its specific chemical structure and mode of action. Similar compounds include:

Carbaryl: Another widely used carbamate pesticide, known for its broad-spectrum insecticidal activity.

Aldicarb: A highly toxic carbamate pesticide, effective against a wide range of pests but with significant environmental and health concerns.

Biological Activity

Carbasulam is a compound belonging to the class of carbamate herbicides, recognized for its role in agricultural applications, particularly in weed control. Its chemical structure and mechanism of action make it a subject of interest not only for its herbicidal properties but also for its potential biological activities beyond agriculture. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

This compound's chemical structure is characterized by the presence of a carbamate group, which is pivotal for its herbicidal activity. The mechanism primarily involves inhibition of specific enzymes that are crucial for plant growth, particularly those involved in amino acid synthesis.

| Property | Value |

|---|---|

| Chemical Formula | C₁₃H₁₅ClN₂O₃S |

| Molecular Weight | 300.79 g/mol |

| Solubility | Soluble in water |

| pH Stability | Stable at pH 6-7 |

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. Research has shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in medical and agricultural settings.

- Case Study : A study conducted on the efficacy of this compound against Escherichia coli and Staphylococcus aureus demonstrated significant inhibition at concentrations as low as 50 µg/mL, highlighting its potential as an antimicrobial agent .

Antitumor Activity

This compound has also been investigated for its antitumor properties. The compound's ability to inhibit cancer cell proliferation has been linked to its interaction with cellular signaling pathways.

- Research Findings : In vitro studies revealed that this compound could reduce the viability of various cancer cell lines by inducing apoptosis. Specifically, it was found to inhibit topoisomerase II activity at concentrations lower than standard chemotherapeutic agents like etoposide .

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective effects. Compounds derived from carbazoles, including this compound, have shown promise in protecting neuronal cells from oxidative stress.

- Study Results : A study on neuroprotection indicated that this compound derivatives could significantly reduce neuronal cell death caused by glutamate toxicity, with effective concentrations reported around 3 µM .

Case Study 1: Efficacy Against Bacterial Infections

In a controlled trial assessing the antibacterial properties of this compound, researchers treated infected cultures with varying concentrations of the compound. Results showed a dose-dependent response in bacterial inhibition, confirming its potential as an alternative antimicrobial agent.

Case Study 2: Antitumor Activity Assessment

A series of experiments were conducted using human cancer cell lines to evaluate the cytotoxic effects of this compound. The results demonstrated a significant reduction in cell viability and an increase in apoptotic markers when treated with this compound compared to untreated controls.

Properties

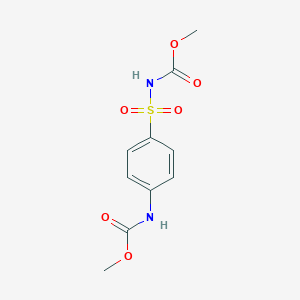

IUPAC Name |

methyl N-[4-(methoxycarbonylamino)phenyl]sulfonylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O6S/c1-17-9(13)11-7-3-5-8(6-4-7)19(15,16)12-10(14)18-2/h3-6H,1-2H3,(H,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTFLDKYLDUZSMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041755 | |

| Record name | Carbasulam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1773-37-1 | |

| Record name | Carbasulam [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001773371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbasulam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARBASULAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37T3H0AML4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.